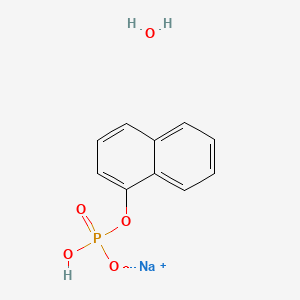

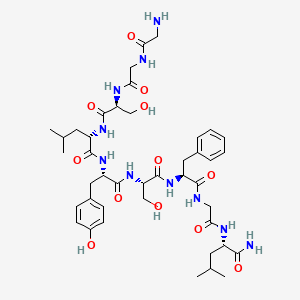

![molecular formula C₁₀H₁₇BrO₂ B1141910 2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran CAS No. 78437-07-7](/img/structure/B1141910.png)

2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyran derivatives often involves multicomponent reactions, allowing for the efficient assembly of complex structures from simpler precursors. One approach to synthesizing substituted benzo[b]pyrans involves a one-step synthesis through the three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, demonstrating the versatility of pyran synthesis strategies (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular and crystal structures of pyran derivatives can be elucidated using techniques such as X-ray diffraction. This method provides detailed insights into the arrangement of atoms within the molecule and their spatial configuration, essential for understanding the compound's reactivity and interaction with other molecules. For example, the structure of a specific substituted benzo[b]pyran was established by X-ray diffraction analysis, highlighting the importance of structural analysis in the study of pyrans (Shestopalov et al., 2003).

Chemical Reactions and Properties

Pyrans undergo various chemical reactions, reflecting their chemical properties. Reactions such as photochemical color changes and electrocyclic reactions have been observed in pyran derivatives, indicating their potential for applications in materials science and as molecular switches (Mori & Maeda, 1991). Additionally, the reactivity of pyrans with iodine and their ability to form complexes with metals such as Ru(II), Cu(I), and Hg(II) have been documented, further underscoring the versatility of these compounds in chemical synthesis and coordination chemistry (Singh et al., 2001).

Applications De Recherche Scientifique

Recent Advances in Organic Synthesis

- Tetrahydrobenzo[b]pyrans Synthesis : Tetrahydrobenzo[b]pyrans are synthesized using organocatalysts in a three-component condensation process, highlighting the importance of these compounds in organic chemistry and pharmacology due to their presence in many natural products and drugs (Kiyani, 2018).

- Hybrid Catalysts in Pyranopyrimidines Synthesis : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts indicates their broad synthetic applications and potential in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Pharmacology

- Biological Activities of Pyrans and Pyrazoles : Morpholine and pyrans derivatives exhibit a wide range of pharmacological activities, underscoring their significance in the development of new therapeutic agents (Asif & Imran, 2019).

- Antioxidant Potential of Chromones : Chromones, related to the pyran class, have been identified for their antioxidant properties, which are crucial in preventing or inhibiting cell impairment leading to various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Mécanisme D'action

Target of Action

It is often used as a protected intermediate in the synthesis of l-cysteine derivatives .

Mode of Action

As an intermediate in the synthesis of L-Cysteine derivatives, it likely interacts with other compounds in a chemical reaction to form the desired product .

Biochemical Pathways

The compound is involved in the synthesis of L-Cysteine derivatives . L-Cysteine is a semi-essential amino acid and plays a crucial role in many biochemical pathways, including protein synthesis, detoxification, and diverse metabolic functions.

Propriétés

IUPAC Name |

2-[(E)-4-bromo-3-methylbut-2-enoxy]oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h5,10H,2-4,6-8H2,1H3/b9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCLRAYMQAYLAJ-WEVVVXLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1CCCCO1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1CCCCO1)/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

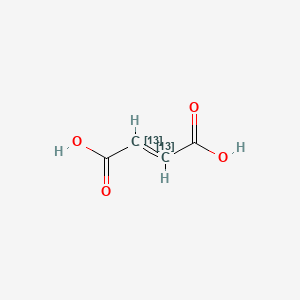

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)

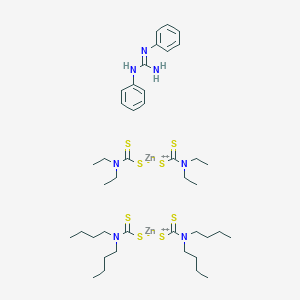

![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)

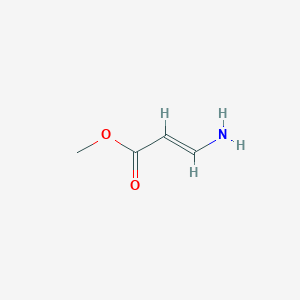

![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)

![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)